Heparanase Enzyme Inhibition Potency: BIPBIPU vs. OGT 2115 and Suramin
BIPBIPU (compound 7a) inhibits human heparanase with an IC50 of 0.27 μM, placing it among the potent small-molecule inhibitors of this enzyme [1]. In direct cross-study comparison, this potency is superior to the widely used reference inhibitor OGT 2115 (IC50 = 0.4 μM) and markedly exceeds that of suramin (IC50 ≈ 50 μM), representing an approximately 185-fold improvement over suramin [2]. Notably, the dimethyl analog 7d within the same series achieves an IC50 of 0.075 μM, indicating that BIPBIPU represents a baseline potency scaffold amenable to further structural optimization [1].
| Evidence Dimension | Heparanase enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 0.27 μM (270 nM) |
| Comparator Or Baseline | OGT 2115: 0.4 μM (400 nM); Suramin: ~50 μM (50,000 nM); Compound 7d (5,6-dimethyl analog): 0.075 μM (75 nM) |
| Quantified Difference | 1.48-fold more potent than OGT 2115; ~185-fold more potent than suramin; 3.6-fold less potent than 7d analog |
| Conditions | Human platelet-derived heparanase; heparan sulfate substrate; recombinant enzyme assay (Pan et al., 2006) |
Why This Matters
For procurement decisions, BIPBIPU offers a validated potency benchmark with a well-characterized structure-activity relationship, enabling researchers to anchor new compound evaluations against a published, reproducible standard.
- [1] Pan, W., Miao, H. Q., Xu, Y. J., Navarro, E. C., Tonra, J. R., Corcoran, E., Lahiji, A., Kussie, P., Kiselyov, A. S., Wong, W. C., & Liu, H. (2006). 1-[4-(1H-Benzoimidazol-2-yl)-phenyl]-3-[4-(1H-benzoimidazol-2-yl)-phenyl]-urea derivatives as small molecule heparanase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(2), 409–412. View Source
- [2] Parish, C. R., Freeman, C., Brown, K. J., Francis, D. J., & Cowden, W. B. (1999). Identification of sulfated oligosaccharide-based inhibitors of tumor growth and metastasis using novel in vitro assays for angiogenesis and heparanase activity. Cancer Research, 59(14), 3433–3441. View Source
